Glycerol 1,3-Dimethacrylate

Description

The exact mass of the compound Glycerol 1,3-Dimethacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glycerol 1,3-Dimethacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycerol 1,3-Dimethacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

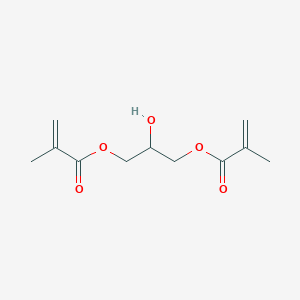

Structure

3D Structure

Properties

IUPAC Name |

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHMGFSAURFQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103135-96-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103135-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5062009 | |

| Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-78-0, 28497-59-8 | |

| Record name | 2-Hydroxy-1,3-dimethacryloxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol 1,3-dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL 1,3-DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VNY892Q3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glycerol 1,3-Dimethacrylate CAS 1830-78-0 properties

An In-depth Technical Guide to Glycerol 1,3-Dimethacrylate (CAS 1830-78-0)

This technical guide provides a comprehensive overview of Glycerol 1,3-dimethacrylate (GDMA), a key monomer used in the formulation of various polymer materials. Intended for researchers, scientists, and drug development professionals, this document details its physicochemical properties, safety information, applications, and a generalized experimental workflow for its use.

Physicochemical Properties

Glycerol 1,3-dimethacrylate is a difunctional methacrylate monomer. Its chemical structure allows for cross-linking between polymer chains, which enhances the mechanical strength and durability of the resulting material.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 1830-78-0 | [2][3][4] |

| Molecular Formula | C11H16O5 | [2][3][5] |

| Molecular Weight | 228.24 g/mol | [2][3][6] |

| Appearance | Colorless to Very Pale Yellow Liquid | [5] |

| Density | 1.114 - 1.12 g/mL at 25 °C | [2][3][4] |

| Boiling Point | 120 °C at 1 mmHg | [3][4][6] |

| Melting Point | -33 °C | [2][3] |

| Flash Point | >110 °C (>230 °F) | [3][6] |

| Refractive Index | n20/D 1.472 | [3][4][6] |

| Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C | [2] |

| Solubility | Soluble in water (1.025e+004 mg/L @ 25 °C) | [7] |

| LogP | 1.33 | [2] |

Chemical Structure

The molecular structure of Glycerol 1,3-dimethacrylate features two methacrylate groups attached to a glycerol backbone.

Caption: Molecular Structure of Glycerol 1,3-dimethacrylate.

Safety Information

Glycerol 1,3-dimethacrylate is classified as a hazardous substance. It is important to handle this chemical with appropriate safety precautions.

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[5][6] |

| Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[6] |

Precautionary Statements: [6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications

Glycerol 1,3-dimethacrylate is primarily used as a cross-linking agent in the synthesis of polymers.[1][3] Its ability to form highly cross-linked networks makes it a valuable component in materials requiring high stiffness, hardness, and durability.[1]

Key application areas include:

-

Dental Composites and Adhesives: GDMA is a common monomer in the formulation of dental resins, where it contributes to the mechanical strength and durability of restorative materials.[1][3]

-

Biomaterials: It is used in the synthesis of thermoresponsive microbeads for potential applications in drug delivery and tissue engineering.[1]

-

Coatings and Paints: Its cross-linking properties are utilized to improve the performance of coatings and paints.[1]

-

Optical Materials and Photolithography: GDMA finds use in the fabrication of optical materials and in photolithography processes.[1]

Experimental Protocols

While specific experimental protocols are highly dependent on the desired final application, a general workflow for the polymerization of Glycerol 1,3-dimethacrylate is outlined below.

General Polymerization Workflow

Caption: Generalized workflow for the polymerization of GDMA.

Methodology:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, Glycerol 1,3-dimethacrylate is mixed with a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)). A solvent may be added to control the viscosity and reaction rate. Commercial GDMA often contains an inhibitor like monomethyl ether hydroquinone (MEHQ) which may need to be removed prior to polymerization.[1]

-

Polymerization: The reaction mixture is typically heated to a temperature between 60 and 100 °C to initiate polymerization.[4][8] Alternatively, photopolymerization can be initiated using a suitable photoinitiator and a UV light source. The reaction is allowed to proceed for a time sufficient to achieve the desired degree of conversion.

-

Purification: The resulting polymer is often purified to remove any unreacted monomer and initiator residues. This can be achieved by precipitation in a non-solvent, followed by filtration.

-

Drying: The purified polymer is then dried, typically under vacuum, to remove any residual solvent.

-

Characterization: The final polymer is characterized using various analytical techniques to determine its properties. These may include:

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the polymerization by observing the disappearance of the methacrylate C=C bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and composition.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

-

Mechanical Testing: To evaluate properties such as tensile strength, modulus, and hardness, which are critical for many of its applications.

-

Synthesis

Glycerol 1,3-dimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid or its derivatives. A common laboratory-scale synthesis involves the reaction of glycidyl methacrylate with methacrylic acid.[2]

Synthetic Pathway

Caption: A typical synthetic route for Glycerol 1,3-dimethacrylate.

This guide provides a foundational understanding of Glycerol 1,3-dimethacrylate for professionals in research and development. For specific applications, further investigation into specialized literature is recommended.

References

- 1. Glycerol dimethacrylate CAS No. 1830-78-0 Cross-linking agent [sigmaaldrich.com]

- 2. Glycerol 1,3-dimethacrylate | CAS#:1830-78-0 | Chemsrc [chemsrc.com]

- 3. Cas 1830-78-0,GLYCEROL 1,3-DIMETHACRYLATE | lookchem [lookchem.com]

- 4. GLYCEROL 1,3-DIMETHACRYLATE | 1830-78-0 [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Glycerol dimethacrylate CAS No. 1830-78-0 Cross-linking agent [sigmaaldrich.com]

- 7. glyceryl dimethacrylate, 1830-78-0 [thegoodscentscompany.com]

- 8. Glycerol Dimethacrylate (mixture of 1,2- and 1,3-form) (stabilized with MEHQ) | 1830-78-0 | FG62744 [biosynth.com]

An In-depth Technical Guide to Glycerol 1,3-Dimethacrylate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and applications of Glycerol 1,3-dimethacrylate. This document is intended for researchers, scientists, and drug development professionals working in the fields of polymer chemistry, biomaterials, and drug delivery.

Core Properties of Glycerol 1,3-Dimethacrylate

Glycerol 1,3-dimethacrylate is a difunctional monomer commonly utilized as a cross-linking agent in the synthesis of polymers. Its chemical structure, containing two methacrylate groups, allows for the formation of three-dimensional polymer networks.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Glycerol 1,3-dimethacrylate.

| Property | Value |

| Molecular Weight | 228.24 g/mol [1][2] |

| Molecular Formula | C11H16O5[1][2] |

| CAS Number | 1830-78-0[2] |

| Density | 1.114 - 1.12 g/mL at 25 °C[3][4] |

| Boiling Point | 120 °C at 1 mmHg[4][5] |

| Refractive Index | n20/D 1.472[4][5] |

Experimental Protocols

Synthesis of Glycerol 1,3-Dimethacrylate

A common method for the synthesis of Glycerol 1,3-dimethacrylate involves the esterification of glycerol with methacrylic acid or its derivatives. The following is a generalized protocol based on literature procedures.

Materials:

-

Glycerol

-

Methacrylic acid or Acryloyl chloride

-

Polar solvent (e.g., ethyl acetate, 1,4-dioxane)[2]

-

Catalyst (e.g., an acidic catalyst)

-

Polymerization inhibitor (e.g., hydroquinone or its monomethyl ether)[5]

-

Antioxidant

Procedure:

-

Dissolve glycerol in a suitable polar solvent within a reaction vessel.

-

Add a catalyst and a polymerization inhibitor to the mixture.

-

Slowly add methacrylic acid or acryloyl chloride to the reaction mixture while stirring.

-

Control the reaction temperature, typically between 85-90 °C, and pass air through the mixture.

-

Monitor the reaction progress by measuring the acid number of the system. The esterification is considered complete when the acid number reaches a specific value (e.g., 15.4–49.82 mgKOH/g).[5]

-

Once the reaction is complete, cool the mixture to 60–70 °C and incubate for approximately one hour.[5]

Purification of Glycerol 1,3-Dimethacrylate

The crude product from the synthesis requires purification to remove unreacted starting materials, byproducts, and the catalyst.

Materials:

-

Crude Glycerol 1,3-dimethacrylate

-

Neutralizing agent (e.g., sodium hydroxide solution)

-

Washing solution (e.g., brine)

-

Acid pickling solution (e.g., dilute hydrochloric acid)

-

Reducing agent solution (e.g., sodium thiosulfate)[5]

-

Adsorbent material (e.g., ion-exchange resin)

Procedure:

-

Neutralization and Washing: Neutralize the crude product with a basic solution to remove acidic impurities. Follow this by washing with water and/or brine to remove water-soluble impurities.

-

Acid Pickling and Washing: Treat the organic phase with a dilute acid solution, followed by another washing step.[5]

-

Solvent Removal: Remove the solvent from the organic phase, often under reduced pressure.

-

Adsorbent Treatment: For higher purity, the product can be treated with an adsorbent material like an ion-exchange resin to remove residual impurities. For instance, a product containing glycidyl methacrylate as an impurity can be purified by stirring with an acidic adsorbent.

-

Filtration: The final step involves pressure filtration to obtain the purified Glycerol 1,3-dimethacrylate product.[5]

Applications in Research and Development

Glycerol 1,3-dimethacrylate is a versatile cross-linking agent with numerous applications in materials science and biomedical engineering.

-

Polymer Chemistry: It is widely used to synthesize highly cross-linked polymers. These polymers form robust networks that provide materials with high stiffness, hardness, and durability.

-

Dental Composites: A significant application is in the formulation of dental resins and composites, where it enhances the mechanical properties of the restorative materials.[3]

-

Biomaterials and Drug Delivery: It is used in the preparation of thermoresponsive microbeads, which have potential applications in drug delivery systems and tissue engineering.

-

3D Printing: Glycerol 1,3-dimethacrylate is a component in the synthesis of vitrimers, a class of polymers that are suitable for digital light processing (DLP) 3D printing. These materials exhibit properties like shape memory and repairability.[6]

-

Chromatography: It is used to prepare porous polymer monoliths with a bicontinuous structure, which can be tailored for use as stationary phases in high-performance liquid chromatography (HPLC).

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Glycerol 1,3-dimethacrylate.

References

- 1. GLYCEROL 1,3-DIMETHACRYLATE | 1830-78-0 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Cas 1830-78-0,GLYCEROL 1,3-DIMETHACRYLATE | lookchem [lookchem.com]

- 4. Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO [article.sapub.org]

- 5. CN106187774A - A kind of preparation method of 1,3 glycerol diacrylates - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Glycerol 1,3-Dimethacrylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol 1,3-dimethacrylate (GDMA) is a difunctional monomer that plays a crucial role in polymer chemistry. Its unique structure, featuring two methacrylate groups and a secondary hydroxyl group, allows for the formation of highly cross-linked polymers with tailored properties. This technical guide provides a comprehensive analysis of the chemical structure of GDMA, its physicochemical properties, a detailed experimental protocol for its synthesis, and an overview of its significant applications, particularly in the fields of dental materials and biomaterials.

Chemical Structure and Identification

Glycerol 1,3-dimethacrylate, with the CAS number 1830-78-0, is systematically named [2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate.[1][2] Its molecular formula is C11H16O5, and it has a molecular weight of 228.24 g/mol .[1][2][3][4] The structure consists of a glycerol backbone where the primary hydroxyl groups at positions 1 and 3 are esterified with methacrylic acid, leaving a free secondary hydroxyl group at position 2. This hydroxyl group provides a site for further chemical modification and contributes to the hydrophilicity of the resulting polymers.

Synonyms: 2-hydroxy-1,3-propanediyl bismethacrylate, Glyceryl 1,3-dimethacrylate, Glycerin 1,3-dimethacrylate.[1]

Physicochemical Properties

The physical and chemical properties of Glycerol 1,3-dimethacrylate are summarized in the table below. These properties are critical for its handling, storage, and application in various polymerization processes.

| Property | Value |

| Molecular Formula | C11H16O5 |

| Molecular Weight | 228.24 g/mol [1][2][3][4] |

| CAS Number | 1830-78-0[1] |

| IUPAC Name | [2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate[1][2] |

| Melting Point | -33 °C[3] |

| Boiling Point | 120 °C at 1 mm Hg[3][4] |

| Density | 1.12 g/mL at 25 °C[4] |

| Appearance | Colorless to almost colorless clear liquid |

| Solubility | Soluble in various organic solvents |

Synthesis of Glycerol 1,3-Dimethacrylate

The synthesis of Glycerol 1,3-dimethacrylate can be achieved through the esterification of glycerol with methacrylic acid or its derivatives. The following is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of Glycerol 1,3-Dimethacrylate

Materials:

-

Glycerol

-

Methacrylic acid

-

An acidic catalyst (e.g., p-toluenesulfonic acid)

-

A polymerization inhibitor (e.g., hydroquinone)

-

A suitable solvent (e.g., toluene)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine glycerol (1 equivalent), methacrylic acid (2.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and a small amount of hydroquinone as a polymerization inhibitor. Add toluene to the flask to facilitate azeotropic removal of water.

-

Esterification Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove unreacted methacrylic acid. Repeat the washing until the aqueous layer is no longer acidic.

-

Purification: Wash the organic layer with brine (saturated NaCl solution) and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

Final Product: The resulting viscous liquid is Glycerol 1,3-dimethacrylate. The purity of the product can be assessed by spectroscopic methods such as NMR and IR.

Synthesis and Purification Workflow

Structural Analysis

The chemical structure of Glycerol 1,3-dimethacrylate can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the vinyl protons of the methacrylate groups, the methyl protons, and the protons of the glycerol backbone. The presence of the hydroxyl proton can also be observed, which may be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the olefinic carbons of the methacrylate moieties, the carbons of the glycerol backbone, and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of GDMA will exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1720 cm⁻¹), the C=C stretching of the vinyl groups (around 1640 cm⁻¹), and a broad O-H stretching band for the hydroxyl group (around 3400 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.

Applications

Glycerol 1,3-dimethacrylate is a versatile cross-linking monomer with a wide range of applications.

-

Dental Composites: A primary application of GDMA is in the formulation of dental restorative materials. It is used as a co-monomer with other dimethacrylates like Bis-GMA and TEGDMA to form a highly cross-linked polymer matrix. The resulting composites exhibit excellent mechanical properties, such as high compressive strength and wear resistance, making them suitable for dental fillings and crowns.

-

Biomaterials and Hydrogels: The presence of the hydrophilic hydroxyl group makes GDMA a suitable monomer for the synthesis of hydrogels. These hydrogels have potential applications in drug delivery, tissue engineering, and as contact lens materials due to their biocompatibility and ability to absorb water.

-

Coatings and Adhesives: GDMA is utilized in the formulation of UV-curable coatings and adhesives. The rapid polymerization of the methacrylate groups upon exposure to UV light allows for fast curing times and the formation of durable and chemically resistant films.

Safety and Handling

Glycerol 1,3-dimethacrylate is known to be a skin and eye irritant. It is also a potential sensitizer and may cause allergic skin reactions in some individuals. Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dark place, and the container should be tightly sealed to prevent polymerization, which can be initiated by light, heat, or contaminants.

References

An In-depth Technical Guide to the Physical Properties of Glycerol 1,3-Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

Glycerol 1,3-dimethacrylate (GDMA) is a difunctional monomer frequently utilized in the synthesis of polymers for biomedical and dental applications. Its specific physical characteristics are crucial in determining the processability of the monomer and the final properties of the resulting polymer, such as its mechanical strength, biocompatibility, and degradation kinetics. This guide provides a comprehensive overview of the core physical properties of Glycerol 1,3-dimethacrylate, details the standard experimental methodologies for their determination, and illustrates the interplay of these characteristics.

Core Physical Properties

The physical properties of Glycerol 1,3-dimethacrylate are fundamental to its application in polymer science. These properties dictate its behavior during polymerization and influence the characteristics of the final polymeric material.

Data Presentation

The quantitative physical properties of Glycerol 1,3-dimethacrylate are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 228.24[1][2] | g/mol | |

| Molecular Formula | C₁₁H₁₆O₅[1] | ||

| Density | 1.12[3][4][5] | g/mL | at 25 °C |

| Boiling Point | 120[4][5][6] | °C | at 1 mm Hg |

| Melting Point | -33[4][6] | °C | |

| Refractive Index | 1.472[3][4][5] | at 20 °C | |

| Flash Point | >110 (>230)[4][5][6] | °C (°F) | |

| Vapor Pressure | 3.28 x 10⁻⁵[6] | mmHg | at 25 °C |

| Solubility in Water | 14[7] | g/L | at 25 °C (Slightly soluble) |

| Appearance | Colorless to light yellow liquid[7][8] | ||

| Storage Temperature | 2-8[6] | °C |

Interrelation of Physical Properties

The physical properties of Glycerol 1,3-dimethacrylate are interconnected and collectively influence its suitability for various applications. The following diagram illustrates these relationships.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. store.astm.org [store.astm.org]

- 5. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.com.hk]

- 6. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 7. petrolube.com [petrolube.com]

- 8. oecd.org [oecd.org]

Glycerol 1,3-Dimethacrylate boiling point and melting point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Glycerol 1,3-Dimethacrylate (GDMA), with a focus on its boiling and melting points. This document details the experimental methodologies for determining these properties and explores a key application in polymer synthesis.

Core Physicochemical Data

Glycerol 1,3-dimethacrylate is a functional monomer utilized in the synthesis of cross-linked polymers. Its physical properties are crucial for handling, processing, and application in various fields, including the development of biomaterials and dental composites.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₅ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| Boiling Point | 120 °C at 1 mm Hg (0.13 kPa) | [2][3] |

| Melting Point | -33 °C to -34 °C | [2][4] |

| Density | 1.12 g/mL at 25 °C | [2] |

| CAS Number | 1830-78-0 | [2] |

Experimental Protocols

Precise determination of the boiling and melting points is critical for the characterization and quality control of Glycerol 1,3-dimethacrylate. The following sections describe the standard methodologies for these measurements.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry provides a highly accurate method for determining the melting point and other thermal transitions of a substance.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Glycerol 1,3-dimethacrylate is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

-

Equilibration at a temperature well below the expected melting point (e.g., -70 °C).

-

Heating at a constant rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 30 °C).

-

-

Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined from the resulting thermogram as the peak temperature of the endothermic melting event.

Boiling Point Determination under Reduced Pressure (Vacuum Distillation)

Due to its high boiling point at atmospheric pressure, the boiling point of Glycerol 1,3-dimethacrylate is determined under reduced pressure to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus suitable for vacuum operation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.

-

Sample and Boiling Chips: The Glycerol 1,3-dimethacrylate sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 1 mm Hg).

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Reading: The temperature is recorded when the liquid is boiling steadily, and the vapor condensate is observed on the thermometer bulb. This stable temperature reading is the boiling point at the recorded pressure.

Application in Polymer Synthesis: A Workflow

Glycerol 1,3-dimethacrylate is a key monomer in the production of hydrogels and other polymeric materials due to its ability to form cross-linked networks. A common application is in the synthesis of poly(glycerol dimethacrylate) microbeads via suspension polymerization.

Caption: A schematic workflow for the synthesis of poly(glycerol dimethacrylate) microbeads.

Signaling Pathway and Logical Relationships

The core of Glycerol 1,3-dimethacrylate's utility in materials science lies in its polymerization, specifically through a free-radical mechanism. This process transforms the liquid monomer into a solid, cross-linked polymer network.

Caption: The mechanism of free-radical polymerization for Glycerol 1,3-dimethacrylate.

References

- 1. Synthesis and characterization of glycerol dimethacrylate cross-linked polymethyl methacrylate: a resin for solid phase peptide synthesis - Publications of the IAS Fellows [repository.ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Glycerol 1,3-Dimethacrylate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Glycerol 1,3-Dimethacrylate (GDM) in various common solvents. GDM is a crucial crosslinking agent in the synthesis of polymers for biomedical applications, including hydrogels for drug delivery and dental composite resins. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and the formulation of novel materials.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. Glycerol 1,3-dimethacrylate, with its ester and hydroxyl functional groups, is a moderately polar molecule. This characteristic dictates its solubility profile across a range of common laboratory solvents.

Quantitative Solubility Data

Precise quantitative solubility data for Glycerol 1,3-Dimethacrylate in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a summary of its solubility is presented in Table 1.

| Solvent | Chemical Formula | Polarity | Solubility |

| Water | H₂O | High | Slightly Soluble (14 g/L at 25°C) |

| Ethanol | C₂H₅OH | High | Soluble |

| Methanol | CH₃OH | High | Soluble |

| Acetone | C₃H₆O | Medium | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble |

| Chloroform | CHCl₃ | Low | Soluble |

| Toluene | C₇H₈ | Low | Sparingly Soluble |

Note: "Soluble" indicates that a significant amount of Glycerol 1,3-Dimethacrylate can be dissolved, while "Sparingly Soluble" suggests limited dissolution. For polar solvents like ethanol and methanol, miscibility is expected to be high due to the presence of the hydroxyl group and ester linkages in the GDM molecule, which can participate in hydrogen bonding. Its solubility in medium polarity solvents like acetone and THF is also favorable. In nonpolar solvents such as toluene, solubility is expected to be lower.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of Glycerol 1,3-Dimethacrylate in a specific solvent, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Objective:

To determine the equilibrium solubility of Glycerol 1,3-Dimethacrylate in a given solvent at a specified temperature.

Materials:

-

Glycerol 1,3-Dimethacrylate (high purity)

-

Selected solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Apparatus for solvent evaporation (e.g., vacuum oven or rotary evaporator) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Glycerol 1,3-Dimethacrylate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials on an orbital shaker set to a constant speed and temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.

-

Sample Collection and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a micropipette. To remove any suspended solid particles, immediately filter the collected supernatant through a syringe filter into a pre-weighed container.

-

Quantification:

-

Gravimetric Method: Carefully evaporate the solvent from the filtered solution using a vacuum oven or rotary evaporator until a constant weight of the dissolved Glycerol 1,3-Dimethacrylate is obtained. The solubility can then be calculated in g/100mL or other desired units.

-

Spectrophotometric Method: If GDM exhibits a chromophore, a UV-Vis spectrophotometer can be used. A standard curve of known concentrations of GDM in the solvent must first be prepared. The absorbance of the filtered saturated solution is then measured, and the concentration is determined from the standard curve.

-

-

Data Analysis: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. Calculate the average solubility and standard deviation.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving Glycerol 1,3-Dimethacrylate.

Hydrogel Synthesis Workflow

Caption: Workflow for hydrogel synthesis using Glycerol 1,3-Dimethacrylate as a crosslinker.

Dental Composite Preparation Workflow

Caption: Logical workflow for the preparation of a dental composite material.

Spectroscopic Profile of Glycerol 1,3-Dimethacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Glycerol 1,3-Dimethacrylate (GDMA), a key monomer in the synthesis of various polymers with applications in the biomedical and dental fields. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such data.

Chemical Structure

Glycerol 1,3-dimethacrylate is an organic compound with the chemical formula C₁₁H₁₆O₅ and a molecular weight of 228.24 g/mol . Its structure consists of a glycerol backbone with methacrylate groups esterified at the 1 and 3 positions.

Caption: Chemical structure of Glycerol 1,3-Dimethacrylate.

Spectroscopic Data

The following sections present the key spectroscopic data for Glycerol 1,3-Dimethacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | s | 2H | =CH₂ (vinylic) |

| ~5.6 | s | 2H | =CH₂ (vinylic) |

| ~4.3-4.1 | m | 5H | -CH(OH)- and -CH₂-O- |

| ~2.8 | br s | 1H | -OH |

| ~1.9 | s | 6H | -CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | C=O (ester) |

| ~136 | =C(CH₃)- |

| ~126 | =CH₂ |

| ~68 | -CH(OH)- |

| ~65 | -CH₂-O- |

| ~18 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2950 | C-H stretch (sp³) | Alkane |

| ~1720 | C=O stretch | Ester |

| ~1640 | C=C stretch | Alkene |

| ~1160 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak [M]⁺ for Glycerol 1,3-Dimethacrylate is at m/z 228.

Proposed Fragmentation Pattern

| m/z | Proposed Fragment |

| 228 | [C₁₁H₁₆O₅]⁺ (Molecular Ion) |

| 211 | [M - OH]⁺ |

| 183 | [M - CH₂OH - H₂O]⁺ |

| 143 | [M - COOCH(CH₃)=CH₂]⁺ |

| 86 | [CH₂=C(CH₃)C(O)O]⁺ |

| 69 | [CH₂=C(CH₃)C=O]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of Glycerol 1,3-Dimethacrylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (or more for dilute samples)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis

-

Sample Preparation: Place a small drop of liquid Glycerol 1,3-Dimethacrylate directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum will be in units of absorbance or transmittance.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Dilute the Glycerol 1,3-Dimethacrylate sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Parameters:

-

Injector temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-500.

-

Scan speed: 2 scans/second.

-

-

Data Analysis: Identify the peak corresponding to Glycerol 1,3-Dimethacrylate in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Glycerol 1,3-Dimethacrylate.

Caption: General workflow for spectroscopic analysis.

Commercial Sources and Technical Guide for High-Purity Glycerol 1,3-Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for high-purity Glycerol 1,3-dimethacrylate (GDMA), a key monomer in the synthesis of biocompatible polymers for medical and dental applications. It also outlines the common synthetic routes, purification methods, and analytical techniques for purity assessment, crucial for ensuring the quality and performance of the final polymeric materials.

Commercial Availability of High-Purity Glycerol 1,3-Dimethacrylate

High-purity Glycerol 1,3-dimethacrylate is available from a range of chemical suppliers. However, the purity levels and the isomeric composition can vary significantly between vendors. Researchers should carefully consider the product specifications to ensure they meet the requirements of their specific application. It is common for commercial GDMA to be sold as a mixture of the 1,3- and 1,2-isomers. For applications requiring high isomeric purity, it is essential to consult the supplier's technical data sheets and certificates of analysis.

Below is a summary of some commercial suppliers and the typical purity of their Glycerol 1,3-dimethacrylate offerings:

| Supplier | Product Name | Stated Purity | Notes |

| Alfa Chemistry | Glycerol 1,3-dimethacrylate | Not specified on the main product page, requires inquiry. | Research and experimental use.[1] |

| Echemi | GLYCEROL 1,3-DIMETHACRYLATE | Up to 99.00% | Various grades available from different manufacturers.[2] |

| Suzhou Hechuang Chemical Co., Ltd. | Glycerol 1,3-dimethacrylate | 85.0% | Abbreviated as GDMA.[3] |

| Fisher Scientific (TCI America) | Glycerol Dimethacrylate (mixture of 1,2- and 1,3-form) | 90.0+% | Stabilized with MEHQ.[4] |

| ChemicalBook | GLYCEROL 1,3-DIMETHACRYLATE | Up to 99% | Lists various suppliers with different purity levels.[5] |

| Sigma-Aldrich | Glycerol dimethacrylate, mixture of isomers | technical grade, 85% | Contains 200 ppm monomethyl ether hydroquinone as inhibitor.[6] |

Synthesis and Purification of High-Purity Glycerol 1,3-Dimethacrylate

The synthesis of high-purity Glycerol 1,3-dimethacrylate is critical to minimize side products and impurities that can affect its polymerization characteristics and the properties of the resulting polymer.

Common Synthetic Routes

Two primary routes for the synthesis of Glycerol 1,3-dimethacrylate are:

-

Direct Esterification of Glycerol: This method involves the reaction of glycerol with methacrylic acid or its derivatives, such as methacryloyl chloride or methacrylic anhydride. The reaction is typically carried out in the presence of an acid catalyst. Control of the reaction conditions is crucial to favor the formation of the 1,3-disubstituted product over the 1,2-isomer and the fully substituted glycerol trimethacrylate.

-

Transesterification of Methyl Methacrylate with Glycerol: This route involves the reaction of glycerol with methyl methacrylate in the presence of a suitable catalyst. This method can offer good selectivity for the dimethacrylate product under optimized conditions.

A potential synthetic pathway involves the reaction of glycidyl methacrylate with methacrylic acid. Glycidyl methacrylate itself is synthesized from the reaction of an alkali metal salt of methacrylic acid with epichlorohydrin.

Key Impurities

A common impurity in commercially available Glycerol 1,3-dimethacrylate is glycidyl methacrylate . This impurity can arise from the synthesis process, particularly in routes involving epichlorohydrin. The presence of glycidyl methacrylate can be undesirable as its epoxy group can lead to unwanted side reactions during polymerization.

Other potential impurities include:

-

Glycerol (unreacted starting material)

-

Glycerol 1-monomethacrylate

-

Glycerol 2-monomethacrylate

-

Glycerol 1,2-dimethacrylate (the isomeric impurity)

-

Glycerol trimethacrylate

-

Methacrylic acid

-

Inhibitors (e.g., hydroquinone, MEHQ) added for stabilization

Purification Methodologies

Achieving high purity often requires a multi-step purification process. A patent for the production of high-purity glycerol dimethacrylate describes a method to reduce the content of glycidyl methacrylate to less than 500 ppm by treating the crude product with an acidic adsorbent.

A general purification workflow may include the following steps:

-

Neutralization and Washing: The crude reaction mixture is first neutralized to remove any acidic catalysts or unreacted methacrylic acid. This is typically followed by washing with an aqueous solution, such as a sodium chloride solution, to remove water-soluble impurities.

-

Solvent Removal: The organic phase containing the product is separated, and the solvent is removed, often under reduced pressure.

-

Adsorbent Treatment: To remove specific impurities like glycidyl methacrylate, the crude product can be treated with an acidic adsorbent.

-

Distillation or Column Chromatography: For achieving the highest purity and separating isomers, fractional distillation under high vacuum or column chromatography are effective techniques. Vacuum distillation is particularly useful for separating components with different boiling points, while column chromatography can provide excellent separation based on polarity.

Analytical Methods for Purity Assessment

To ensure the quality of Glycerol 1,3-dimethacrylate for research and drug development, rigorous analytical testing is necessary. The following techniques are commonly employed:

-

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile and semi-volatile compounds. GC can quantify the purity of the main component and identify and quantify volatile impurities. GC-MS provides structural information for impurity identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile compounds and for separating isomers. It can be used to determine the purity of Glycerol 1,3-dimethacrylate and to quantify non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is an indispensable tool for structural elucidation and purity determination. ¹H NMR can be used to confirm the structure of the desired product and to identify and quantify impurities by integrating the signals of characteristic protons. ¹³C NMR provides information about the carbon skeleton and can also be used for purity assessment.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of characteristic functional groups (e.g., ester, hydroxyl, and vinyl groups) in the molecule.

Visualizing Synthesis and Purification Workflows

The following diagrams, generated using the DOT language, illustrate a typical synthesis and purification workflow for high-purity Glycerol 1,3-dimethacrylate and the logical relationship between its purity and its performance in a key application.

Caption: A typical workflow for the synthesis and purification of high-purity Glycerol 1,3-Dimethacrylate.

Caption: The relationship between the purity of Glycerol 1,3-Dimethacrylate and its performance in dental composites.

References

- 1. Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO [article.sapub.org]

- 2. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of Glycidyl Methacrylate-Acrylic acid Copolymer Via Modified Microemulsion Polymerization and Using It As Textile Pigment Printing Binder | Semantic Scholar [semanticscholar.org]

- 4. US5380884A - Method for producing glycidyl methacrylate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. data.epo.org [data.epo.org]

Safety and Handling of Glycerol 1,3-Dimethacrylate in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of Glycerol 1,3-Dimethacrylate (GDMA) in a laboratory setting. It includes a summary of its physical and chemical properties, known hazards, personal protective equipment recommendations, first aid measures, and experimental protocols for assessing its biological effects.

Chemical and Physical Properties

Glycerol 1,3-Dimethacrylate is a diester of glycerol and methacrylic acid. It is commonly used as a cross-linking agent in the formulation of polymer materials, particularly in dental composites and adhesives, to enhance their mechanical strength and durability.[1][2][3][4]

Table 1: Physical and Chemical Properties of Glycerol 1,3-Dimethacrylate

| Property | Value | References |

| CAS Number | 1830-78-0 | [5] |

| Molecular Formula | C₁₁H₁₆O₅ | [5] |

| Molecular Weight | 228.24 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 120 °C at 1 mm Hg | [4] |

| Density | 1.12 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.472 | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and GHS Classification

Glycerol 1,3-Dimethacrylate is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation, as well as the potential for skin sensitization.

Table 2: GHS Hazard Classification for Glycerol 1,3-Dimethacrylate

| Hazard Class | Hazard Category | Hazard Statement | References |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [5] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [7] |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [5] |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction | [8] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7] For tasks with a higher risk of splashing, a face shield is recommended.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7]

-

Aerosol and Dust Prevention: Avoid the formation of aerosols and dust.[7]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[7]

-

Hygiene: Wash hands thoroughly after handling.[7]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Incompatibilities: Store away from strong oxidizing agents.[9]

-

Temperature: Store at the recommended temperature of 2-8°C.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Glycerol 1,3-Dimethacrylate:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash protection.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile gloves) and a lab coat. Gloves must be inspected before use and disposed of properly after handling.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[9]

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Accidental Release and Disposal

Accidental Release

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, labeled container for chemical waste.[10]

-

Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[7] Use personal protective equipment and contain the spill. Collect the spilled material for disposal.

-

Ignition Sources: Remove all sources of ignition.[7]

Disposal

-

Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[10] Do not dispose of it down the drain.

-

Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[11]

Toxicological Information and Potential Signaling Pathways

Glycerol 1,3-Dimethacrylate, like other methacrylate monomers, can exert cytotoxic effects. Studies on related compounds suggest that these effects may be mediated through the induction of oxidative stress, depletion of cellular glutathione (GSH), and activation of apoptotic signaling pathways.[8][12]

Proposed Mechanism of Methacrylate-Induced Cytotoxicity

Methacrylate monomers can penetrate cell membranes and interact with intracellular components. A proposed mechanism for their toxicity involves the following steps:

-

Depletion of Glutathione (GSH): Methacrylates can form adducts with GSH, a key cellular antioxidant, leading to its depletion.[8] This compromises the cell's ability to neutralize reactive oxygen species (ROS).

-

Generation of Reactive Oxygen Species (ROS): The imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress.[12]

-

Activation of Stress-Signaling Pathways: Increased ROS levels can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[13][14]

-

Induction of Apoptosis: Activation of these signaling cascades can lead to the initiation of the apoptotic program, involving the activation of caspases (e.g., caspase-3, -8, and -9) and ultimately resulting in programmed cell death.[1][15]

Caption: Proposed signaling pathway for methacrylate-induced cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological effects of Glycerol 1,3-Dimethacrylate.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of Glycerol 1,3-Dimethacrylate on a relevant cell line.

Materials:

-

Human gingival fibroblasts (HGFs) or other relevant cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glycerol 1,3-Dimethacrylate (GDMA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Culture: Culture HGFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Exposure: Prepare various concentrations of GDMA in the cell culture medium. Remove the old medium from the wells and add 100 µL of the GDMA-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve GDMA, if any) and a negative control (medium only).

-

Incubation: Incubate the cells with the test substance for 24, 48, or 72 hours.

-

MTT Assay:

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the negative control.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Skin Sensitization Assessment (In Chemico) - Direct Peptide Reactivity Assay (DPRA)

Objective: To assess the skin sensitization potential of Glycerol 1,3-Dimethacrylate by measuring its reactivity with synthetic peptides containing cysteine and lysine. This protocol is based on the principles of the OECD Test Guideline 442C.

Materials:

-

Glycerol 1,3-Dimethacrylate (GDMA)

-

Cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)

-

Lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)

-

Acetonitrile (ACN)

-

Ammonium acetate buffer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Peptide and GDMA Solutions: Prepare stock solutions of the cysteine and lysine peptides in ammonium acetate buffer. Prepare a stock solution of GDMA in ACN.

-

Reaction Mixture: In separate vials, mix the GDMA solution with either the cysteine or lysine peptide solution. The final concentration of the peptide should be 0.5 mM and the GDMA at a 1:10 (for cysteine) or 1:50 (for lysine) molar ratio.

-

Incubation: Incubate the reaction mixtures for 24 hours at 25°C with shaking.

-

HPLC Analysis:

-

After incubation, analyze the samples by reverse-phase HPLC with UV detection at 220 nm.

-

Quantify the remaining concentration of the unreacted peptide in each sample.

-

-

Data Analysis:

-

Calculate the percent peptide depletion for both cysteine and lysine peptides using the following formula: % Depletion = [1 - (Peak Area of Peptide with GDMA / Peak Area of Peptide in Reference Control)] x 100

-

The mean of the cysteine and lysine depletion values is used to classify the sensitization potential.

-

Caption: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

Conclusion

Glycerol 1,3-Dimethacrylate is a valuable cross-linking monomer with important applications, particularly in the dental field. However, its potential to cause skin, eye, and respiratory irritation, as well as skin sensitization, necessitates strict adherence to safety protocols in the laboratory. By understanding its properties, implementing safe handling and storage practices, using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize the risks associated with its use. Furthermore, in vitro toxicological assessments are crucial for evaluating the biocompatibility of materials containing GDMA and for the development of safer alternatives. This guide provides a comprehensive framework for the safe and responsible use of Glycerol 1,3-Dimethacrylate in a research and development setting.

References

- 1. Triethylene glycol dimethacrylate induction of apoptotic proteins in pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective Effect of Rutin on Triethylene Glycol Dimethacrylate-Induced Toxicity through the Inhibition of Caspase Activation and Reactive Oxygen Species Generation in Macrophages [mdpi.com]

- 3. 甘油二甲基丙烯酸酯,异构体混合物 technical grade, 85%, contains 200 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. GLYCEROL 1,3-DIMETHACRYLATE | 1830-78-0 [chemicalbook.com]

- 5. Glycerol 1,3-dimethacrylate | C11H16O5 | CID 74594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Combating Reactive Oxygen Species (ROS) with Antioxidant Supramolecular Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High osmolarity glycerol (HOG) pathway-induced phosphorylation and activation of 6-phosphofructo-2-kinase are essential for glycerol accumulation and yeast cell proliferation under hyperosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Spontaneous generation of reactive oxygen species in the mixture of cyanide and glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. altex.org [altex.org]

- 12. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glycerol 1,3-Dimethacrylate Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various polymerization techniques for Glycerol 1,3-Dimethacrylate (GDM), a versatile crosslinking agent. The protocols outlined below are designed to guide researchers in the synthesis of polymers with tailored properties for applications in drug delivery, tissue engineering, and biomaterials development.

Introduction

Glycerol 1,3-dimethacrylate is a functional monomer notable for its two methacrylate groups, which allow for the formation of highly crosslinked polymer networks. The presence of a hydroxyl group imparts hydrophilicity to the resulting polymers, making them suitable for various biomedical applications. This document details several common polymerization techniques for GDM, including free-radical, controlled radical, and photopolymerization methods.

Polymerization Techniques Overview

A variety of techniques can be employed to polymerize Glycerol 1,3-Dimethacrylate, each offering distinct advantages in controlling the final polymer architecture and properties.

-

Suspension Polymerization: This method is widely used for producing spherical polymer particles (microbeads). It involves dispersing the monomer phase (GDM, initiator, and a porogen) in an immiscible continuous phase (typically aqueous) containing a stabilizer. Polymerization is then initiated, usually by heating.

-

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. This method is particularly useful for creating complex architectures like polymer brushes on surfaces.

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It utilizes a chain transfer agent to mediate the polymerization process. RAFT is versatile and can be applied in various polymerization systems, including emulsion and solution polymerization.

-

Photopolymerization: This technique uses light (UV or visible) to initiate polymerization. A photoinitiator is added to the monomer formulation, which upon irradiation, generates reactive species (radicals or cations) that initiate polymerization. Photopolymerization is a rapid and spatially controllable method, making it ideal for applications like 3D printing and coatings.[1][2]

Quantitative Data Summary

The following tables summarize typical experimental parameters and resulting polymer characteristics for different polymerization techniques of Glycerol 1,3-Dimethacrylate.

Table 1: Suspension Polymerization of GDM for Microbead Synthesis [3]

| Parameter | Value |

| Monomer Phase | |

| Glycerol 1,3-dimethacrylate (GDM) | 2 mL |

| Cyclohexanol (Diluent) | 4 mL |

| Benzoyl Peroxide (BPO) (Initiator) | 80 mg |

| Continuous Phase | |

| Poly(vinyl alcohol) (PVA) (Stabilizer) | 500 mg in 50 mL distilled water |

| Reaction Conditions | |

| Temperature | 85 ± 1 °C |

| Time | 4 hours |

| Stirring Rate | 250 - 1000 rpm (affects particle size) |

| Resulting Polymer | |

| Particle Size | 24 - 425 µm (inversely proportional to stirring rate) |

Table 2: RAFT Polymerization of Glyceryl Monomethacrylate (GMA) Macro-CTA [4]

| Parameter | Value |

| Reactants | |

| Glyceryl Monomethacrylate (GMA) | 78.144 g |

| 2-Cyano-2-propyldithiobenzoate (CPDB) (RAFT Agent) | 1.650 g |

| 4,4′-Azobis(4-cyanovaleric acid) (ACVA) (Initiator) | 0.3790 g |

| Ethanol (Solvent) | 148 mL |

| Reaction Conditions | |

| Temperature | 70 °C |

| Time | 150 minutes |

| Resulting Polymer (PGMA Macro-CTA) | |

| Monomer Conversion | 68% |

| Mean Degree of Polymerization | 51 |

| Number Average Molecular Weight (Mn) | 15,000 g/mol |

| Polydispersity Index (Mw/Mn) | 1.19 |

Table 3: Photopolymerization of GDM-based Resin [1]

| Parameter | Value |

| Formulation | |

| Glycerol derivative (e.g., GDMA) | 1 mol |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (Photoinitiator) | 3 mol % |

| Curing Conditions | |

| UV/Vis Lamp Intensity | 310 mW/cm² |

| Curing Time | 1 - 3 minutes |

Experimental Protocols

Protocol 1: Suspension Polymerization for Poly(GDM) Microbeads[3]

Materials:

-

Glycerol 1,3-dimethacrylate (GDM)

-

Cyclohexanol

-

Benzoyl Peroxide (BPO)

-

Poly(vinyl alcohol) (PVA)

-

Distilled water

-

100 mL glass-sealed polymerization reactor with magnetic stirrer and temperature control system

Procedure:

-

Prepare the continuous phase: Dissolve 500 mg of PVA in 50 mL of distilled water in the polymerization reactor.

-

Prepare the monomer phase: In a separate test tube, mix 2 mL of GDM and 4 mL of cyclohexanol.

-

Add the initiator: Dissolve 80 mg of BPO in the monomer phase mixture.

-

Combine the phases: Transfer the monomer phase into the continuous phase in the reactor with continuous stirring.

-

Initiate polymerization: Heat the reactor to 85 °C over 30 minutes while stirring.

-

Polymerization: Maintain the reaction at 85 ± 1 °C for 4 hours.

-

Cooling and purification: Cool the reactor to room temperature. The resulting microbeads can be collected by filtration and washed to remove unreacted monomers and other impurities.

Protocol 2: RAFT Solution Polymerization of Glyceryl Monomethacrylate (GMA) to form a Macro-Chain Transfer Agent (Macro-CTA)[4]

Materials:

-

Glyceryl Monomethacrylate (GMA)

-

2-Cyano-2-propyldithiobenzoate (CPDB) (RAFT agent)

-

4,4′-Azobis(4-cyanovaleric acid) (ACVA) (Initiator)

-

Ethanol

-

Round-bottom flask

-

Nitrogen source

-

Oil bath

Procedure:

-

Combine reactants: Weigh CPDB (1.650 g), GMA (78.144 g), and ACVA (0.3790 g) into a 500 mL round-bottom flask.

-

Degas: Purge the flask with nitrogen for 15 minutes.

-

Prepare solvent: Deoxygenate 148 mL of ethanol by bubbling with nitrogen for 30 minutes.

-

Add solvent: Add the deoxygenated ethanol to the reactants.

-

Further degassing: Stir the reaction solution in an ice bath and degas with nitrogen for an additional 30 minutes.

-

Initiate polymerization: Place the flask in a preheated oil bath at 70 °C.

-

Polymerization: Allow the polymerization to proceed for 150 minutes.

-

Purification: Purify the resulting PGMA macro-CTA by precipitating it from methanol into a ten-fold excess of dichloromethane. Repeat the precipitation process twice.

Protocol 3: Photopolymerization of a GDM-based Resin[1]

Materials:

-

Glycerol 1,3-dimethacrylate (GDM)

-

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (photoinitiator)

-

Teflon mold

-

UV/Vis lamp

Procedure:

-